

chlorobutanol vs chloral hydrate sedative properties

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Compound Focus: Chlorobutanol

CAS No.: 57-15-8

Cat. No.: S523513

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Side-by-Side Comparison

The following table provides a consolidated overview of the sedative properties and relevant data for both compounds.

Property	Chloral Hydrate	Chlorobutanol
Primary Clinical Use	Sedative-hypnotic; particularly for pediatric procedural sedation [1] [2].	Preservative in cosmetics and pharmaceutical formulations (e.g., eye drops) [3] [4].
Chemical Classification	Geminal diol (Trichloroacetaldehyde hydrate) [5].	Tertiary alcohol (1,1,1-trichloro-2-methylpropan-2-ol) [3].
Mechanism of Action	Metabolized to trichloroethanol , which enhances GABA _A receptor activity in the CNS, producing sedative effects [5] [1].	Mechanism for sedative effect is not fully defined; as a preservative, it acts by disrupting microbial cell membranes [3].

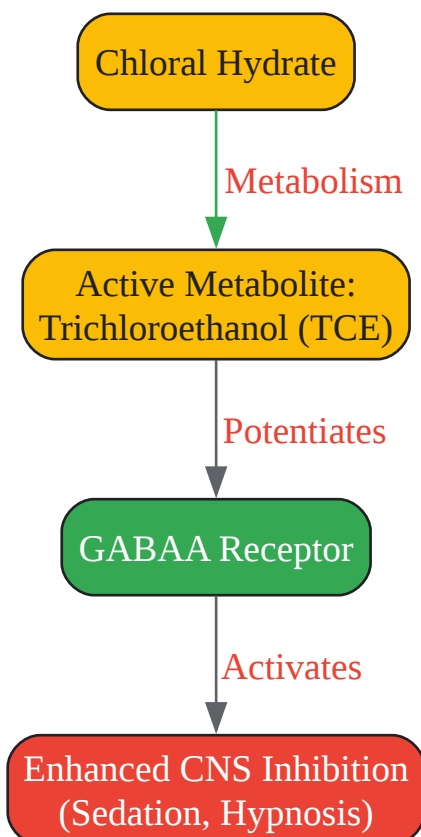
| **Key Pharmacokinetics** | - **Active Metabolite:** Trichloroethanol (TCE) [1].

- **TCE Half-Life:** 8-12 hours (therapeutic dose); can extend to 35 hours (overdose) [1].

- **Elimination:** Urine (as TCE glucuronide and trichloroacetic acid) [2]. | - **Half-Life:** Long terminal elimination half-life of ~10.3 days, leading to accumulation [3].
- **Metabolism:** Glucuronidation and sulfation [3].
- **Clearance:** ~11.6 mL/min [3]. | | **Toxicity & Side Effects** | - **Narrow therapeutic window** [5].
- High doses cause respiratory depression, cardiac arrhythmia, and coma [5].
- Potential for **tolerance and dependency** [5].
- **Neurodevelopmental Impact:** Associated with potential long-term cognitive effects in children [1]. | - **Oral LD₅₀ in rats:** 510 mg/kg [3].
- **Target Organs (28-day study in rats):** Liver and kidneys [4].
- **NOAEL (No Observed Adverse Effect Level) in rats:** >50 mg/kg/day (females), >12.5 mg/kg/day (males) [4]. | | **Current Status** | Use has declined; not FDA-approved for medical use, though available in some regions [5] [2]. | No approved therapeutic indications on its own; used as an excipient/preservative [3]. |

Mechanisms of Action

The sedative effects of these two compounds involve distinct pathways, as illustrated below.



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Chlorobutanol's primary mechanism is not fully elucidated for systemic sedative effects. Its documented preservative action occurs through **disruption of the lipid structure of cell membranes**, increasing permeability and leading to cell lysis [3]. This cytotoxic effect is also responsible for in vitro observations of conjunctival and corneal cell toxicity [3].

Key Experimental Data & Protocols

For researchers, here are the methodologies and findings from key animal studies.

Repeated-Dose 28-Day Oral Toxicity of Chlorobutanol in Rats [4]

- **Objective:** To determine the toxicity profile and No Observed Adverse Effect Level (NOAEL) of **chlorobutanol** after 28 days of oral administration.
- **Test System:** Sprague Dawley (SD) rats.
- **Dosing:** Rats were divided into groups and administered **chlorobutanol** at 12.5, 25, 50, or 100 mg/kg/b.w./day, or a vehicle control (corn oil) for 28 days.
- **Endpoint Measurements:**
 - **Observations:** Daily clinical signs of toxicity.
 - **Hematology & Biochemistry:** Blood samples analyzed post-study.
 - **Necropsy:** Organ weights (absolute and relative) recorded.
 - **Histopathology:** Microscopic examination of tissues.
- **Key Findings:**
 - **Target Organs:** Liver and kidneys. Relative liver and kidney weights increased significantly at 100 mg/kg/b.w./day.
 - **NOAEL:** The no adverse effect level was determined to be over 50 mg/kg/b.w./day for female rats and over 12.5 mg/kg/b.w./day for male rats.

Thiopental Sodium-Induced Sleeping Time Test [6]

This classic model for evaluating sedative-hypnotic activity is applicable for testing compounds like chloral hydrate.

- **Objective:** To assess a test compound's ability to potentiate sleep induced by a barbiturate.

- **Test System:** Mice (e.g., Swiss albino).
- **Procedure:**
 - **Pre-treatment:** Administer the test compound (e.g., chloral hydrate), a positive control (e.g., diazepam), or a vehicle to different groups.
 - **Sleep Induction:** After a set interval (e.g., 15-30 minutes), administer a sub-hypnotic dose of **thiopental sodium** (e.g., 20-40 mg/kg) intraperitoneally.
 - **Measurement:**
 - **Sleep Latency:** Time from thiopental injection to loss of righting reflex.
 - **Sleep Duration:** Time between loss and return of righting reflex.
- **Interpretation:** A test compound with sedative properties will significantly **decrease sleep latency and increase sleep duration** compared to the vehicle control group.

Research Implications

- **For Chloral Hydrate:** Its established mechanism and potent efficacy are countered by a **narrow therapeutic index** and growing safety concerns, particularly regarding **pediatric neurodevelopment** [1]. Research is shifting towards safer alternatives.
- **For Chlorobutanol:** Its extremely **long half-life (~10 days)** and significant tissue accumulation make it unsuitable for development as a modern sedative drug [3]. Its role in research is primarily as a preservative, and its toxicity should be considered in experimental design.

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